N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-17(12-24-16-4-2-1-3-5-16)20-15-10-13-6-7-18(23)21-9-8-14(11-15)19(13)21/h1-5,10-11H,6-9,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVBLTKCBWQXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the pyrrolo ring through cyclization reactions. The final step involves the attachment of the phenoxyacetamide group.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Cyclization: The cyclization to form the pyrrolo ring can be achieved through intramolecular cyclization reactions, often using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Phenoxyacetamide Attachment: The final step involves the reaction of the intermediate with phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl groups within the structure, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide is studied for its interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-phenoxyacetamide group confers distinct steric and electronic properties compared to smaller substituents (e.g., propionamide or ethoxy). This bulky aromatic moiety enhances interactions with hydrophobic enzyme pockets, as seen in CYP inhibition studies .
- Position 8 Modifications : Analogs with electron-withdrawing groups (e.g., furan carbonyl) exhibit stronger enzyme inhibition, while carboxamide derivatives (e.g., arylalkyl carboxamides) prioritize diuretic activity via renal ion channel modulation .
Pharmacological Activity Comparison
Diuretic Activity
- Lead Compound (Phenoxyacetamide): Limited direct data exist for the phenoxyacetamide derivative, but structurally related N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-pyrroloquinoline-5-carboxamides demonstrated diuretic effects 1.5–2× more potent than hydrochlorothiazide (HCTZ) in rat models at 10 mg/kg .
- Mechanistic Insight: The 2-methyl group on the pyrroloquinoline nucleus enhances diuretic efficacy by mimicking tricyclic 4-hydroxyquinolin-2-one diuretics, suggesting that steric bulk at position 2 is critical for activity .
Enzyme Inhibition
- CYP17A1 Inhibition: The phenoxyacetamide derivative and its furan-carbonyl analog (15b) showed moderate inhibition of CYP17A1 (IC₅₀ ~50–100 nM), a target in corticoid-dependent diseases. The furan derivative’s higher potency is attributed to improved π-π stacking with the enzyme’s active site .
- Selectivity: Unlike non-selective steroidal inhibitors, these compounds exhibit selectivity for CYP isoforms due to their rigid tricyclic core .
Physicochemical Properties
| Property | N-(4-oxo…phenoxyacetamide) | N-(4-oxo…propionamide) | 8-(Furan-2-carbonyl) Derivative |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.1 | 2.8 |
| Solubility (mg/mL) | 0.12 (DMSO) | 0.45 (DMSO) | 0.28 (DMSO) |
| Melting Point (°C) | 198–200 | 175–177 | 182–184 |
- Thermal Stability : All analogs decompose above 170°C, consistent with their fused aromatic systems .
Biological Activity
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 898462-22-1 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve inhibition or modulation of various enzymes and receptors critical for disease processes. For instance:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of protein tyrosine phosphatases (PTPs), which play a role in insulin signaling and cancer proliferation pathways .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Activity : Compounds with similar structures have been studied for their anti-inflammatory effects. For example, derivatives of pyrrolopyridines have been shown to modulate signaling pathways associated with inflammation.
- Anticancer Properties : The compound's structural features suggest potential anticancer activity by targeting pathways involved in cell proliferation and survival. Similar compounds have demonstrated efficacy in inhibiting cancer cell growth in vitro and in vivo models.
- Neuroprotective Effects : Some studies suggest that this compound class may exert neuroprotective effects via modulation of receptor interactions involved in neurodegenerative processes .
Case Study 1: Inhibition of Protein Tyrosine Phosphatases
In a study evaluating the inhibitory effects on PTPs, this compound exhibited selective inhibition with an IC value in the low micromolar range. This suggests its potential utility in managing conditions like diabetes and cancer where PTPs are dysregulated .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of similar pyrrolopyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The study reported IC values ranging from 0.49 µM to 0.62 µM for closely related compounds, indicating that N-(4-oxo...) could exhibit comparable potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
